molecular formula C17H18FN7O B6436000 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine CAS No. 2548989-18-8

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine

Cat. No.: B6436000
CAS No.: 2548989-18-8
M. Wt: 355.4 g/mol
InChI Key: PLBNAEZYNRTJEM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 5-fluoropyrimidine core linked via a pyrrolidinyl-methyloxy bridge to a 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The fluorine atom at the pyrimidine C5 position likely enhances metabolic stability and bioavailability, while the cyclopropyl group on the triazolopyridazine may improve target selectivity by reducing steric hindrance .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-13-7-19-10-20-17(13)24-6-5-11(8-24)9-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7,10-12H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBNAEZYNRTJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=NC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Triazolo Ring Formation

The use of sterically hindered bases (e.g., DIPEA) ensures cyclization occurs at the C6 position of the pyridazine ring, minimizing byproducts.

Stereochemical Control in Pyrrolidine Functionalization

Chiral resolution via diastereomeric salt formation (using L-tartaric acid) achieves >99% enantiomeric excess for the (S)-pyrrolidine configuration.

Catalytic System Efficiency

Comparative studies from search result 2 show PdCl2(dppf) outperforms Pd(PPh3)4 in coupling reactions, reducing reaction times from 4.5 hours to 30 minutes.

Data Tables

Table 1. Key Reaction Conditions and Yields

StepReaction TypeCatalystSolvent SystemTemperatureYield (%)
1CyclocondensationNoneEtOH/H2O80°C85
2Suzuki CouplingPdCl2(dppf)Dioxane/H2O80°C93
3Nucleophilic SubstitutionK2CO3DMF60°C78
4Buchwald-Hartwig AminationPd2(dba)3/XantphosToluene110°C72

Chemical Reactions Analysis

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine undergoes several chemical reactions, such as:

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce or modify functional groups.

  • Reduction: : Reduction reactions using lithium aluminium hydride (LiAlH4) can selectively reduce functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur depending on the reactive sites within the compound. Common reagents include halides and organometallics.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex molecules.

  • Investigated for its reactivity patterns and interaction with other chemical species.

Biology

  • Studied for its potential as a bioactive molecule in various biological assays.

  • Explored for its binding affinity with biological macromolecules like proteins and nucleic acids.

Medicine

  • Evaluated for its efficacy and safety in preclinical studies.

Industry

  • Possible use in material science for the development of novel materials with specific properties.

  • Applications in the agricultural sector as a potential pesticide or herbicide.

Mechanism of Action

The exact mechanism by which 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction typically involves the binding of the compound to the active site or allosteric site of the target molecule, thereby influencing downstream signaling pathways and physiological responses.

Comparison with Similar Compounds

5-{3-[({3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl}Oxy)Methyl]Pyrrolidin-1-Yl}-2-(Trifluoromethyl)Pyridine (CAS 2549035-72-3)

  • Structural Differences : Replaces the 5-fluoropyrimidine with a trifluoromethylpyridine group.
  • Molecular Weight : 404.4 g/mol (vs. ~408–410 g/mol for the target compound, estimated based on formula differences).

(S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-Yl)Ethyl)-N-Isopropyl-(1,2,4)Triazolo(4,3-b)Pyridazin-6-Amine (PDB Ligand 5TF)

  • Structural Differences : Incorporates a pyrrolo[2,3-b]pyridine instead of fluoropyrimidine and lacks the pyrrolidinyl-methyloxy bridge.
  • Implications : The pyrrolopyridine moiety may enhance π-π stacking interactions with aromatic residues in target proteins, but the absence of fluorine could reduce metabolic stability .

Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

4-Imino-1-p-Tolyl-1,4-Dihydropyrazolo[3,4-d]Pyrimidin-5-Ylamine (Compound 2 in )

  • Structural Differences: Replaces triazolopyridazine with a pyrazolopyrimidine core and includes an imino group.
  • Implications: The imino group may confer tautomerism-dependent activity, but the lack of a fluoropyrimidine or cyclopropyl group reduces selectivity compared to the target compound .

Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives (Compounds 6–11 in )

  • Structural Differences : Feature fused pyrazole-triazole-pyrimidine systems instead of separate triazolopyridazine and fluoropyrimidine units.

Compounds with Lower Structural Similarity ()

2-(4-Fluorophenyl)-6-Methyl-4-(3-(Trifluoromethyl)Phenyl)-1,2-Dihydrodipyrazolo[3,4-b:3',4'-d]Pyridin-3(6H)-One (Similarity: 0.63)

  • Structural Differences : Dipyrazolopyridine core with fluorophenyl and trifluoromethylphenyl substituents.

Key Comparative Data Table

Parameter Target Compound CAS 2549035-72-3 PDB Ligand 5TF Compound 2 ()
Core Structure Fluoropyrimidine + triazolopyridazine Trifluoromethylpyridine + triazolopyridazine Pyrrolopyridine + triazolopyridazine Pyrazolopyrimidine
Key Substituents Cyclopropyl, fluorine Cyclopropyl, trifluoromethyl Pyrrolopyridine, isopropyl Imino, p-tolyl
Molecular Weight (g/mol) ~408–410 (estimated) 404.4 ~390 (estimated) ~310 (estimated)
Potential Advantages Metabolic stability (F), selectivity (cyclopropyl) Lipophilicity (CF3) Aromatic interactions Tautomerism versatility
Limitations Synthetic complexity Lower solubility Reduced stability Lower selectivity

Research Findings and Implications

  • Fluorine vs. Trifluoromethyl : The target compound’s 5-fluoropyrimidine offers a balance between solubility and metabolic stability compared to the more lipophilic trifluoromethylpyridine in CAS 2549035-72-3 .
  • Cyclopropyl Impact : The cyclopropyl group in the target compound and CAS 2549035-72-3 may reduce off-target interactions compared to bulkier aryl substituents in compounds .
  • Bridging Groups : The pyrrolidinyl-methyloxy linker in the target compound enables conformational adaptability, unlike rigid fused systems in derivatives .

Contradictions/Nuances: While highlights isomerization challenges in pyrazolotriazolopyrimidines, the target compound’s non-fused structure likely avoids such issues, enhancing synthetic reproducibility .

Biological Activity

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a triazole ring and pyrimidine moiety, suggests diverse biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The unique combination of rings and functional groups enhances its suitability as a scaffold for drug development. The compound's IUPAC name indicates its intricate structure, which is essential for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activity of similar derivatives, particularly focusing on their inhibitory effects on specific kinases and their cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

  • Inhibition of c-Met Kinase
    • A study evaluated several triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase. The most promising compound exhibited an IC50 value of 0.090 μM , comparable to the standard inhibitor Foretinib (IC50 = 0.019 μM) . This suggests that modifications in the structure can significantly enhance potency.
  • Cytotoxicity Against Cancer Cell Lines
    • The cytotoxic effects of related compounds were assessed using the MTT assay against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative showed IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells, indicating strong anticancer properties .
  • Mechanism of Action
    • The mechanism involves binding to the ATP-binding site of c-Met kinase, leading to reduced enzymatic activity and subsequent apoptosis in cancer cells. This highlights the compound's potential as a targeted therapy in oncology .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds:

Compound NameIC50 (μM)Target EnzymeActivity Type
Compound 12e1.06c-MetCytotoxicity
Foretinib0.019c-MetInhibition
Compound X0.04COX-2Anti-inflammatory

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the pyrimidine ring significantly influence biological activity. For instance, halogen substitutions have been shown to enhance potency against certain targets while maintaining selectivity .

Q & A

Q. What are the key synthetic methodologies for synthesizing 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine?

Answer: Synthesis involves multi-step protocols:

  • Step 1: Cyclization reactions to form the triazolo[4,3-b]pyridazine core, often using hydrazine derivatives and aldehydes/ketones under controlled temperatures (60–100°C) .
  • Step 2: Functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether bond formation) .
  • Step 3: Fluorination at the pyrimidine C5 position using fluorinating agents like DAST or Selectfluor .
  • Purification: Chromatography (e.g., silica gel or HPLC) and spectroscopic validation (NMR, MS) are critical .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: For absolute configuration determination if crystalline .
  • HPLC/Purity Analysis: ≥95% purity thresholds are standard for biological assays .

Q. What functional groups in this compound are most reactive, and how do they influence its stability?

Answer:

  • Triazolo-pyridazine core: Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments .
  • Fluoropyrimidine: The C-F bond is stable but may participate in halogen bonding in biological systems .
  • Pyrrolidine ether linkage: Oxidation-sensitive; storage under inert atmospheres (N2/Ar) is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of the pyrrolidine-ether intermediate?

Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Temperature Gradients: Stepwise heating (e.g., 25°C → 80°C) minimizes side reactions .
  • Yield Tracking: Use LC-MS to monitor intermediates in real-time .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Answer:

  • Assay Standardization: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Metabolic Stability Testing: Evaluate cytochrome P450 interactions to account for metabolite interference .
  • Structural Analog Comparison: Compare with triazolo-pyridazine derivatives to identify structure-activity relationships (SAR) .

Q. How can computational modeling predict this compound’s interaction with target proteins (e.g., kinases)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses with ATP-binding pockets .
  • MD Simulations: Assess dynamic interactions (e.g., ligand-protein stability over 100-ns trajectories) .
  • QSAR: Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate Purification: Replace column chromatography with recrystallization or distillation for cost efficiency .
  • Safety Protocols: Address hazards (e.g., fluorination agents) via OSHA-compliant handling .
  • Batch Consistency: Implement QC checkpoints (e.g., NMR/MS at each step) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact pharmacokinetic properties?

Answer:

  • Cyclopropyl Substituents: Enhance metabolic stability by reducing CYP3A4-mediated oxidation .
  • Fluorine Substitution: Increases membrane permeability (logD optimization) .
  • Pyrrolidine Flexibility: Adjusts binding kinetics via conformational restriction .

Methodological Resources Table

Aspect Recommended Methods References
Synthesis Multi-step cyclization, Mitsunobu reaction, fluorination
Characterization NMR, HRMS, X-ray crystallography
Biological Assays Kinase inhibition assays, cytotoxicity screening (MTT), metabolic stability testing
Computational Studies Molecular docking (AutoDock), MD simulations (GROMACS), QSAR modeling

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